2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-16(19-13-7-3-1-4-8-13)11-15-12-25-18(21-15)22-17(24)20-14-9-5-2-6-10-14/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQCSOSGBRKYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide typically involves the formation of the thiazole ring followed by the introduction of the urea and phenylacetamide moieties. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Urea Moiety: The thiazole derivative is then reacted with cyclohexyl isocyanate to form the cyclohexylureido group.
Formation of the Phenylacetamide Moiety: Finally, the intermediate is reacted with phenylacetic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines under reducing conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
Research indicates that compounds containing thiazole and urea moieties often exhibit significant biological activities. The specific compound has been studied for its potential as an antitumor agent and antimicrobial agent .
Antitumor Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, a related thiazole compound demonstrated cytotoxic effects against several cancer cell lines, suggesting that 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide may have similar properties due to structural similarities .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of growth . In vitro studies have indicated that compounds with similar structures exhibit potent antibacterial activity, which may extend to the compound .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate both thiazole and urea functionalities. This synthetic pathway allows for the modification of various substituents on the aromatic rings, potentially enhancing biological activity or altering pharmacokinetic properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole-containing compounds suggests that modifications at specific positions can significantly influence their biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |
| Alteration of alkyl substituents on urea | Affects solubility and bioavailability |
| Variation in the phenyl group | Modulates interaction with target enzymes |
These insights are crucial for designing more effective derivatives based on this compound.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives with promising results:
- A study published in GSC Biological and Pharmaceutical Sciences highlighted the anticancer properties of synthesized thiazole derivatives, demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells .
- Another research article focused on the antimicrobial efficacy of thiazole compounds, revealing that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases, such as C-RAF and FLT3. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, migration, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Urea vs. Sulfonamide Groups: The 3-cyclohexylurea group in the target compound may enhance binding to enzymes via hydrogen bonding, similar to sulfonamide-containing analogs (e.g., 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide, CAS: 922046-49-9), which often target proteases or kinases .
- Phenyl vs. Heteroaryl Substitutions : Compounds with thiophene or tolyl groups (e.g., 107b, 107j) show stronger antimicrobial activity compared to unsubstituted phenyl analogs, likely due to improved lipophilicity and membrane penetration .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (386.5 g/mol) compared to simpler analogs (e.g., 107b at 260.3 g/mol) may reduce aqueous solubility, a common issue with urea derivatives .
- Crystal Packing : Unlike 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which forms hydrogen-bonded dimers, the cyclohexylurea group in the target compound could introduce steric hindrance, altering crystallization behavior .
Research Findings and Limitations
- Antimicrobial Gaps : While analogs like 107b and 107j show MIC values as low as 6.25 μg/mL against bacterial/fungal strains, the target compound’s activity remains untested .
Biological Activity
The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, α-haloketones react with thioamides under acidic conditions.
- Introduction of the Cyclohexylureido Group : Cyclohexyl isocyanate reacts with an amine group on the thiazole ring.
- Attachment of the Phenyl Group : The compound is acylated with phenylacetyl chloride under basic conditions.
These steps yield the target compound, which can be characterized using various analytical techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been tested against various strains of bacteria and fungi. The disc diffusion method demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The thiazole ring and cyclohexylureido moiety may enhance binding affinity to enzymes or receptors, modulating their activity. This interaction could potentially inhibit bacterial growth or fungal proliferation by disrupting essential biological pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to our compound. Results indicated that certain modifications led to increased potency against both bacterial and fungal strains, suggesting a structure-activity relationship that could guide future drug development .
- In Vivo Studies : In vivo models have shown that compounds with similar structures exhibit anti-inflammatory properties, indicating potential therapeutic applications beyond antimicrobial activity .
Data Table: Biological Activity Summary
| Biological Activity | Tested Organisms | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective inhibition at 50 µg/mL |
| Antimicrobial | Escherichia coli | Moderate inhibition at 100 µg/mL |
| Anti-inflammatory | Mouse model | Significant reduction in inflammation markers |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-phenylacetamide, and how are reaction yields maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by urea linkage and acetamide functionalization. Key steps include:
-
Thiazole ring formation : Using 2-aminothiazole derivatives and cyclohexyl isocyanate under reflux conditions in aprotic solvents (e.g., DMF) .
-
Acylation : Reaction with phenylacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the N-phenylacetamide group .
-
Purification : Column chromatography or recrystallization to isolate the final product.
-
Yield Optimization : Adjusting stoichiometry, solvent polarity, and reaction time (e.g., 72 hours for urea coupling at 60°C) .
Table 1: Representative Synthetic Conditions
Step Reagents/Conditions Yield (%) Thiazole-Urea Formation Cyclohexyl isocyanate, DMF, 60°C, 48h 65-70 Acetamide Coupling Phenylacetyl chloride, TEA, THF, RT, 24h 75-80 Final Purification Ethanol/water recrystallization 90+
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the urea NH proton appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 427.18) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the urea-thiazole moiety .
Q. What in vitro models are commonly used to evaluate the biological activity of this compound?
- Methodological Answer :
- Anticancer Screening : Cell viability assays (e.g., MTT) against human cancer lines (e.g., MCF-7, HeLa) with IC values calculated using nonlinear regression .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) with fluorogenic substrates .
- Microbiological Testing : Agar dilution assays for antimicrobial activity against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .
- Dose-Response Repetition : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
- Meta-Analysis : Cross-referencing datasets from PubChem BioAssay or ChEMBL to identify consensus trends .
Q. What computational methods are used to predict target interactions and structure-activity relationships (SAR) for this compound?
- Methodological Answer :
-
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like EGFR or tubulin .
-
Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
-
QSAR Modeling : Partial least squares (PLS) regression to correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity .
Table 2: Docking Scores for Hypothetical Targets
Target Protein PDB ID Docking Score (kcal/mol) EGFR Kinase 1M17 -9.2 COX-2 5KIR -8.7
Q. How can researchers assess the compound’s stability under physiological or storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC Monitoring : Track degradation products using C18 columns and UV detection at λ = 254 nm .
- Accelerated Stability Testing : 6-month studies at 25°C/60% RH to determine shelf-life .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the urea NH position .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) .
- Co-Crystallization : Use succinic acid or cyclodextrins to enhance dissolution rates .
Q. How is selectivity against off-target proteins validated in kinase inhibition studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
